2-Amino-4,5-dichlorobenzoic acid

概述

描述

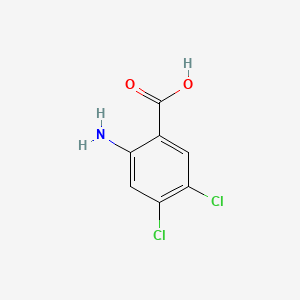

2-Amino-4,5-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-aminobenzoic acid, followed by purification processes to isolate the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and techniques to ensure consistent quality. The compound is then subjected to rigorous quality control measures before being released for commercial use .

化学反应分析

Types of Reactions: 2-Amino-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

Pharmaceutical Applications

2-Amino-4,5-dichlorobenzoic acid is primarily utilized in the pharmaceutical industry due to its biological activity:

- Anti-inflammatory Agents : The compound has been investigated for its potential as an anti-inflammatory agent. Studies indicate that derivatives of this compound exhibit significant inhibition of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

- Antimicrobial Activity : Research shows that this compound demonstrates antimicrobial properties against various bacterial strains. This characteristic is useful in formulating antibiotics or preservatives in pharmaceutical products .

Agricultural Applications

In agriculture, the compound serves as a precursor for various agrochemicals:

- Herbicides : It is used in synthesizing herbicides that target specific weed species without harming crops. Its efficacy in inhibiting plant growth has led to its use in developing selective herbicides .

- Pesticides : The compound's structural features allow it to be modified into effective pesticide formulations that combat pests while minimizing environmental impact .

Materials Science Applications

The versatility of this compound extends into materials science:

- Dyes and Pigments : The compound is involved in synthesizing dyes used in textiles and other materials. Its chlorinated structure contributes to vibrant colors and stability under various conditions .

- Polymer Chemistry : It acts as a building block for creating polymers with specific properties, which are essential in producing high-performance materials used in various applications from packaging to automotive parts .

Case Studies

- Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry explored the synthesis of new anti-inflammatory agents derived from this compound. The derivatives showed promising results in preclinical trials, indicating potential for further development into therapeutic agents .

- Agricultural Research : A field trial conducted by agricultural scientists evaluated the effectiveness of herbicides synthesized from this compound. Results demonstrated significant weed suppression with minimal crop damage, supporting its use in sustainable farming practices .

- Material Innovation : Researchers at a leading university developed a new class of dyes based on this compound that exhibited enhanced lightfastness and washfastness compared to traditional dyes. This advancement could lead to more durable textile products .

作用机制

The mechanism of action of 2-Amino-4,5-dichlorobenzoic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

相似化合物的比较

2,4-Dichlorobenzoic acid: Similar in structure but lacks the amino group.

3-Amino-2,5-dichlorobenzoic acid: Similar but with different positions of the amino and chlorine groups.

4-Amino-3,5-dichlorobenzoic acid: Another structural isomer with different functional group positions.

Uniqueness: 2-Amino-4,5-dichlorobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

Overview

2-Amino-4,5-dichlorobenzoic acid (CAS Number: 20776-61-8) is a chemical compound that has garnered attention for its potential biological activities. Structurally, it is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring. This compound is being researched for various applications, particularly in pharmacology due to its antimicrobial and anticancer properties.

- Molecular Formula : C7H5Cl2NO2

- Molecular Weight : 206.03 g/mol

- Appearance : Yellow solid

The biological activity of this compound is primarily associated with its interaction with various biological targets. The compound has shown potential in affecting the respiratory system, eyes, and skin . Its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), remain largely underexplored but are critical for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines, particularly those associated with colon adenocarcinoma. The mechanism appears to involve the induction of apoptosis in cancer cells .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting its potential use in treating bacterial infections.

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound on human colon adenocarcinoma cell lines (SW480). The findings revealed a dose-dependent inhibition of cell proliferation with an IC50 value calculated at 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. In vitro studies assessing cytotoxicity have shown that while there is some degree of toxicity at higher concentrations, the compound exhibits a favorable safety profile compared to other similar compounds .

常见问题

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing 2-amino-4,5-dichlorobenzoic acid, and how can purity be optimized?

A1. Synthesis typically involves halogenation and amination of benzoic acid precursors. For halogenation, direct chlorination of 2-aminobenzoic acid using Cl₂ or SOCl₂ under controlled temperature (40–60°C) is common . Subsequent purification via recrystallization from ethanol/water mixtures (1:3 v/v) improves purity (>95%). Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and melting point analysis (expected range: 210–215°C, based on analogs like 2-amino-4,5-difluorobenzoic acid ).

Q. Q2. How should researchers characterize the structural integrity of this compound?

A2. Use a combination of:

- NMR : ¹H NMR (DMSO-d₆) to confirm aromatic proton environments (δ 6.8–7.5 ppm) and amino group resonance (δ 5.2–5.8 ppm, broad).

- FTIR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch), and 750–800 cm⁻¹ (C-Cl stretch) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C: 40.8%, H: 2.4%, N: 6.8%, Cl: 34.4%) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory melting point data for this compound in literature?

A3. Discrepancies often arise from polymorphic forms or impurities. To address this:

Replicate Synthesis : Standardize reaction conditions (e.g., solvent, cooling rate during crystallization).

DSC Analysis : Identify polymorph transitions by heating at 10°C/min under nitrogen .

Co-crystallization Studies : Test with co-solvents (e.g., DMF/water) to isolate stable polymorphs.

Cross-Validate : Compare with analogs like 3-amino-2,5-dichlorobenzoic acid (mp 200–205°C) to assess substituent effects .

Q. Q4. What strategies are effective for studying the reactivity of the amino group in this compound under acidic conditions?

A4. The amino group’s reactivity can be probed via:

- Protection/Deprotection : Use Boc anhydride in THF to protect the -NH₂ group, followed by HCl-mediated deprotection .

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 1–6) at 25°C, monitoring degradation via UV-Vis (λ = 270 nm).

- Derivatization : React with acetyl chloride to form 2-acetamido-4,5-dichlorobenzoic acid; confirm by LC-MS (expected [M+H]⁺ = 262.5) .

Q. Q5. How can computational modeling guide the design of this compound derivatives for drug discovery?

A5. Use:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap for charge transfer).

- Molecular Docking : Screen derivatives against target proteins (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize compounds with binding energies < −8 kcal/mol .

- ADMET Prediction : Apply SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.

Q. Data Interpretation & Troubleshooting

Q. Q6. How should researchers address inconsistent biological activity data in studies involving this compound?

A6. Follow this protocol:

Purity Reassessment : Confirm compound purity via HPLC-MS. Impurities >2% can skew bioactivity .

Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Positive Controls : Compare with structurally similar bioactive compounds (e.g., 2-amino-4-bromo-3-fluorobenzoic acid, which shows antimicrobial activity ).

Replicate Assays : Use independent cell lines or enzymatic batches to rule out batch-specific variability.

属性

IUPAC Name |

2-amino-4,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWFRBVVABTUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-61-8 | |

| Record name | 2-amino-4,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。